Stereochemical Specificity: (S,S)-Compound 44 Versus Diastereomers 45, 46, and 47 in Human Platelet Aggregation
Among the four possible stereoisomers of the hydantoin-based free acid, only the (S,S) configuration (Compound 44) exhibits potent fibrinogen receptor antagonism [1]. The SS stereoisomer 44 inhibited ADP-activated human platelet aggregation with an IC₅₀ of 20 nM, whereas the other three diastereomers (compounds 45, 46, and 47) were all reported as less active in the same assay system [1]. This establishes that the two defined (S) chiral centers are non-negotiable pharmacophoric requirements for high-affinity GPIIb/IIIa engagement.
| Evidence Dimension | Inhibition of ADP (10 µM)-induced human gel-filtered platelet aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (Compound 44, SS isomer) |
| Comparator Or Baseline | Compounds 45, 46, 47 (RR, RS, SR isomers): all reported as less active (numerical IC₅₀ values not provided in the primary reference but qualitatively inferior) |
| Quantified Difference | Compound 44 is the uniquely potent stereoisomer; other three stereoisomers have meaningfully reduced or negligible activity at comparable concentrations |
| Conditions | Human gel-filtered platelets activated with 10 µM ADP in the presence of 1 mg/mL fibrinogen; aggregation measured by light transmittance; n = 2–6 donors [1] |
Why This Matters
For procurement, only the (S,S) enantiomer (CAS 170565-45-4) is the validated research compound; any racemic or mixed-stereoisomer preparation would confound dose-response interpretations and introduce batch-to-batch variability in experimental systems.
- [1] Stilz HU et al. J Med Chem. 2001;44(8):1158-76. Table 4 and text: Compound 44 (SS) inhibited ADP-activated human platelet aggregation with IC₅₀ = 20 nM; stereoisomers 45, 46, 47 are less active. View Source
